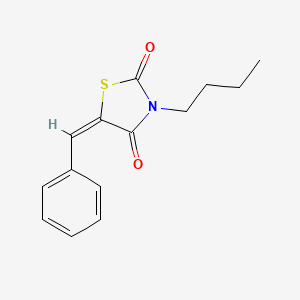

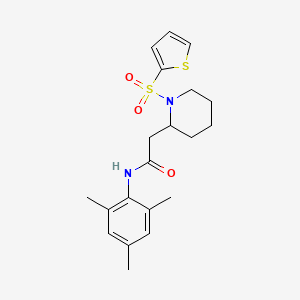

![molecular formula C9H15FO2S B2751696 [(1S,6S,7R)-7-Bicyclo[4.2.0]octanyl]methanesulfonyl fluoride CAS No. 2287247-88-3](/img/structure/B2751696.png)

[(1S,6S,7R)-7-Bicyclo[4.2.0]octanyl]methanesulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1S,6S,7R)-7-Bicyclo[4.2.0]octanyl]methanesulfonyl fluoride, commonly known as BMF, is a chemical compound that has gained significant attention in the scientific research community due to its potential use as a protease inhibitor. Proteases are enzymes that play a crucial role in various biological processes, including cell signaling, inflammation, and immune response. Therefore, the development of protease inhibitors is of great interest in the field of drug discovery.

Scientific Research Applications

Acceleration of Acetylcholinesterase Inhibition

Methanesulfonyl fluoride acts as an oxydiaphoric (acid-transferring) inhibitor of acetylcholinesterase, highlighting its potential in studying enzyme inhibition and the role of sulfonylation near enzyme active sites (Kitz & Wilson, 1963).

Selective Fluorination of Substituted Methanols

A method utilizing methanesulfonyl fluoride and cesium fluoride, modified with crown ethers, demonstrated efficacy in the selective fluorination of benzyl alcohols. This process underscores the compound's utility in synthesizing complex fluorinated molecules, such as ethyl 1-fluoromethylpyrazole-4-carboxylate and N-fluoromethylphthalimide, with significant yields (Makino & Yoshioka, 1987).

Development of Fluorinated Sulfonyl Fluorides

The preparation and characterization of fluorinated-carbon-containing sulfonyl fluorides, specifically SF5CF2SO2F, demonstrate the interest in fully fluorinated compounds for their unique physical and chemical properties. This research contributes to understanding the synthesis and application of highly fluorinated sulfonyl fluorides in various chemical domains (Gard et al., 1990).

Generation of o-Quinodimethanes

The study on 2-[(Trimethylsilyl)methyl]benzyl methanesulfonates and their reactivity with potassium fluoride showcases the generation of o-quinodimethanes. These intermediates are pivotal in synthesizing [4+2] cycloadducts, shedding light on the versatility of methanesulfonyl fluoride derivatives in facilitating complex organic reactions (Shirakawa & Sano, 2014).

Novel Pathways to Vinyl Fluorides

Research on the carbanion of diethyl 1-fluoro-1-(phenylsulfonyl)methanephosphonate highlights a new pathway to α-fluoro-α,β-unsaturated sulfones and vinyl fluorides. This innovative approach, leveraging methanesulfonyl fluoride derivatives, offers a two-step route to vinyl fluorides, indicating the compound's potential in synthesizing fluorinated organic molecules (McCarthy et al., 1990).

properties

IUPAC Name |

[(1S,6S,7R)-7-bicyclo[4.2.0]octanyl]methanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15FO2S/c10-13(11,12)6-8-5-7-3-1-2-4-9(7)8/h7-9H,1-6H2/t7-,8-,9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMZBDVSTNVQRK-CIUDSAMLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC2CS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@@H](C1)C[C@H]2CS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15FO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-bromophenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2751613.png)

![Methyl 3-[{2-[(2,5-difluorophenyl)amino]-2-oxoethyl}(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2751615.png)

![1-[(4-Phenylphenyl)methoxymethyl]benzotriazole](/img/structure/B2751616.png)

![Benzo[b]thiophene-4-methanamine hydrochloride](/img/structure/B2751619.png)

![3-(4-fluorophenyl)-1-methyl-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B2751620.png)

![7-Chloro-1-(4-ethoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2751628.png)

![rac-2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluorophenyl)piperidin-3-yl]acetamide, cis](/img/structure/B2751630.png)

![6-(3-ethoxypropyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2751632.png)

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-3-nitrobenzamide](/img/structure/B2751636.png)